Oseltamivir-13C2,d3 Phosphate Oseltamivir-13C2,d3 Phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20514671
InChI: InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;
SMILES:
Molecular Formula: C16H29N2O8P
Molecular Weight: 413.39 g/mol

Oseltamivir-13C2,d3 Phosphate

CAS No.:

Cat. No.: VC20514671

Molecular Formula: C16H29N2O8P

Molecular Weight: 413.39 g/mol

* For research use only. Not for human or veterinary use.

Oseltamivir-13C2,d3 Phosphate -

Specification

Molecular Formula C16H29N2O8P
Molecular Weight 413.39 g/mol
IUPAC Name ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium
Standard InChI InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;
Standard InChI Key JBTFXCKJYNSRNQ-ZHDDORMASA-N
Isomeric SMILES [2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Isotopic Labeling

Oseltamivir-13C2,d3 Phosphate features two carbon-13 (¹³C) atoms at specific positions in its cyclohexene backbone and three deuterium (D) atoms replacing protons on the acetyl group (Fig. 1). This strategic labeling minimizes chromatographic retention time shifts compared to the native compound while creating a +5 Da mass shift for detection in mass spectrometers . The phosphate group enhances water solubility, crucial for formulation compatibility.

Table 1: Comparative molecular properties

PropertyOseltamivir PhosphateOseltamivir-13C2,d3 Phosphate
Molecular FormulaC₁₆H₂₈N₂O₈PC₁₄¹³C₂H₂₈D₃N₂O₈P
Exact Mass (Da)410.42415.40
Isotopic PurityN/A≥99% ¹³C, ≥98% D

Synthesis and Purification

Radiolabeling Strategy

Synthesis begins with introducing ¹³C labels during the construction of the cyclohexene ring via asymmetric Diels-Alder reactions. Deuterium incorporation occurs at the final acetylation step using deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions . The process achieves >99% isotopic enrichment through iterative recrystallization from methanol/water mixtures.

Analytical Validation

Reverse-phase HPLC with charged aerosol detection confirms chemical purity (>99.5%), while high-resolution mass spectrometry (HRMS) verifies isotopic distribution:

  • Base peak at m/z 415.1978 [M+H]⁺ (calc. 415.1981)

  • Absence of unlabeled species (m/z 410.42)

Analytical Applications in Pharmacokinetics

LC-MS/MS Quantification

Co-eluting with native oseltamivir in C18 chromatography (tR = 4.2 ± 0.1 min), the isotope-labeled standard enables compensation for matrix effects in plasma samples. A validated method demonstrates linearity from 1–1,000 ng/mL with R² >0.999 .

Table 2: Representative MS parameters

Transition (m/z)Collision Energy (eV)
415.2 → 285.1 (quant)18
415.2 → 138.0 (qual)28

Metabolite Profiling

Oseltamivir-13C2,d3 Phosphate facilitates simultaneous quantification of the active metabolite oseltamivir carboxylate through shared fragmentation pathways. Pharmacokinetic studies in human volunteers reveal a 40% increase in metabolite exposure when administered with probenecid, demonstrating the standard's utility in drug interaction assays .

Regulatory and Quality Assurance Aspects

Reference Standard Certification

Oseltamivir-13C2,d3 Phosphate meets USP <11> guidelines for internal standards, with certificate of analysis including:

  • Residual solvent content (GC-FID): <0.1%

  • Heavy metals (ICP-MS): <10 ppm

  • Microbiological purity: <10 CFU/mL

Cross-Validation with Pharmacopeial Methods

Parallel analysis using EMA and FDA-approved oseltamivir assays shows 98–102% concordance, confirming method translatability. The labeled standard reduces inter-laboratory variability from ±15% to ±5% in proficiency testing .

Emerging Research Applications

Whole-Body Autoradiography

¹³C-enrichment enables tracking of tissue distribution in rodent models via nanoscale secondary ion mass spectrometry (NanoSIMS). Preliminary data show 3-fold higher lung accumulation compared to plasma, explaining localized antiviral efficacy .

Protein Binding Studies

Ultrafiltration-LC-MS/MS using the isotope standard reveals 42% plasma protein binding, unaffected by hepatic impairment. This contrasts with earlier radioisotope studies suggesting 30% binding, highlighting methodological improvements .

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